molecular formula C27H23N3O2 B6509134 ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901264-85-5

ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B6509134
CAS No.: 901264-85-5
M. Wt: 421.5 g/mol
InChI Key: CUASVDWTGACGPF-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a synthetic small molecule belonging to the pyrazolo[4,3-c]quinoline chemical class. This compound is offered as a chemical tool for research and screening purposes. Pyrazolo[4,3-c]quinoline derivatives have recently gained significant attention in medicinal chemistry research due to their demonstrated biological activity. Specifically, analogs within this structural family have shown potent anti-inflammatory properties in experimental models. Studies indicate that these effects are achieved through the inhibition of key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are upregulated in response to pro-inflammatory stimuli like lipopolysaccharide (LPS) in macrophages . The structure-activity relationship (SAR) for this class of compounds suggests that substitutions on the phenyl rings can profoundly influence both biological potency and cytotoxicity profiles . This particular derivative, featuring a 3,4-dimethylphenyl group at the 1-position and an ester functional group at the 8-position, represents a valuable candidate for further investigation in areas such as inflammation research, oncology, and infectious disease. Researchers can utilize this compound to explore novel signaling pathways and develop new pharmacological probes. This product is intended for research use only by qualified professionals and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2/c1-4-32-27(31)20-11-13-24-22(15-20)26-23(16-28-24)25(19-8-6-5-7-9-19)29-30(26)21-12-10-17(2)18(3)14-21/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUASVDWTGACGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction proceeds under mild conditions and yields the desired pyrazoloquinoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of pyrazoloquinoline compounds exhibit significant anticancer properties. Ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. Research shows that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

1.2 Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic benefits in treating inflammatory diseases.

Case Study:
In vitro assays revealed that this compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS) .

Materials Science

2.1 Organic Electronics

The unique electronic properties of pyrazoloquinoline derivatives make them suitable candidates for applications in organic electronics. This compound has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Research Findings:
Studies have shown that incorporating this compound into polymer matrices enhances charge transport properties and light emission efficiency, making it a valuable component in the development of next-generation electronic devices .

Research Tool

3.1 Chemical Probe

Due to its specific interactions with biological targets, this compound serves as a chemical probe in research settings. It aids in elucidating biological pathways and mechanisms underlying disease processes.

Example Application:
Researchers have utilized this compound to study its effects on signaling pathways involved in cancer progression, providing insights into potential therapeutic targets for drug development .

Mechanism of Action

The mechanism of action of ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in the Pyrazoloquinoline Family

8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline ()
  • Substituents : 8-ethoxy, 3-(4-fluorophenyl).
  • Molecular Weight : 307.33 g/mol.
  • Key Differences : Replacing the ethyl carboxylate with an ethoxy group reduces polarity, while the 4-fluorophenyl substituent increases electronegativity. Fluorine’s electron-withdrawing effects may enhance binding affinity in biological systems compared to the target compound’s phenyl group .
1-(3,4-Dimethylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline ()
  • Substituents : 8-ethoxy, 3-(4-methylphenyl), 1-(3,4-dimethylphenyl).
  • Molecular Weight : 407.5 g/mol.
  • Key Differences : The 4-methylphenyl group at position 3 increases hydrophobicity relative to the target compound’s phenyl group. The ethoxy group (vs. ethyl carboxylate) likely lowers aqueous solubility .

Quinoline Carboxylate Derivatives

Ethyl 4-{[1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate ()
  • Substituents : 8-trifluoromethyl, triazolylmethoxy, ethyl carboxylate.
  • The triazole moiety introduces hydrogen-bonding capacity, absent in the target compound.
Methyl 4-(Phenylthio)furo[2,3-c]quinoline-8-carboxylate ()
  • Substituents : 8-methyl carboxylate, 4-phenylthio.
  • Key Differences : The phenylthio group enhances radical stability and may alter redox behavior compared to the target compound’s simpler aryl groups .

Pyrazoline Derivatives ()

Three pyrazoline compounds with alkoxy chains (butyloxy, pentyloxy, heptanoyloxy) were synthesized:

Compound Alkoxy Chain Melting Point (°C) Rf Value Molecular Weight (g/mol)
5-(4-Butyloxyphenyl)-2-pyrazoline Butyloxy 126–130 0.87 ~407
5-(4-Pentyloxyphenyl)-2-pyrazoline Pentyloxy 121–125 0.89 ~421
5-(4-Heptanoyloxyphenyl)-2-pyrazoline Heptanoyloxy 121–125 0.89 ~463

Key Observations :

  • Longer alkoxy chains reduce melting points, suggesting increased conformational flexibility.
  • Higher Rf values correlate with longer chains due to enhanced lipophilicity .

PQ Derivatives with Trifluoromethyl Groups ()

Biological Activity

Ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a member of the pyrazoloquinoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties, based on recent research findings.

Structural Overview

The compound features a complex structure characterized by a pyrazole ring fused to a quinoline framework. Its specific substitution pattern includes an ethyl group and a 3,4-dimethylphenyl moiety, which contribute to its unique chemical reactivity and potential biological properties.

Structural Feature Description
Pyrazole RingFused with quinoline
SubstituentsEthyl and 3,4-dimethylphenyl groups
Molecular FormulaC21H20N2O2
Molecular Weight336.40 g/mol

Anti-inflammatory Activity

Research indicates that compounds within the pyrazoloquinoline class exhibit significant anti-inflammatory effects. For example, derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression is crucial in mediating these effects.

  • Case Study : In a study evaluating various pyrazoloquinoline derivatives, some exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac. For instance, a related compound demonstrated an IC50 of 0.39 μM against LPS-induced NO production while maintaining acceptable cytotoxicity levels .

Anticancer Activity

Pyrazoloquinolines have also been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cancer cell proliferation.

  • Research Findings : A recent study highlighted that certain derivatives showed selective cytotoxicity against various cancer cell lines, with mechanisms linked to cell cycle arrest and apoptosis induction . Further structure-activity relationship (SAR) studies are ongoing to optimize these compounds for enhanced efficacy.

Antimicrobial Properties

The antimicrobial activity of pyrazoloquinolines has been noted in several studies. These compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

  • Data Summary : In vitro studies have shown that some derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The specific mechanisms are still under investigation but may involve interference with bacterial DNA synthesis or protein function.

Mechanistic Insights

The biological activities of this compound are likely mediated through interactions with specific molecular targets:

  • Inhibition of Enzymes : Targeting iNOS and COX-2 for anti-inflammatory effects.
  • Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells.
  • Membrane Disruption : Affecting bacterial cell integrity for antimicrobial action.

Future Directions

Given the promising biological activities associated with this compound and its derivatives, further research is warranted. This includes:

  • Optimization Studies : To enhance potency and selectivity against specific biological targets.
  • In Vivo Studies : To evaluate the therapeutic potential in animal models.
  • Mechanistic Studies : To elucidate the precise pathways through which these compounds exert their effects.

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